molecular formula C10H13NO3 B8513085 2-Amino-4-(2-methyl-1,3-dioxolan-2-yl)phenol

2-Amino-4-(2-methyl-1,3-dioxolan-2-yl)phenol

Cat. No.: B8513085
M. Wt: 195.21 g/mol
InChI Key: GBIDVRVZDCDMNQ-UHFFFAOYSA-N
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Description

2-Amino-4-(2-methyl-1,3-dioxolan-2-yl)phenol is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-amino-4-(2-methyl-1,3-dioxolan-2-yl)phenol

InChI

InChI=1S/C10H13NO3/c1-10(13-4-5-14-10)7-2-3-9(12)8(11)6-7/h2-3,6,12H,4-5,11H2,1H3

InChI Key

GBIDVRVZDCDMNQ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC(=C(C=C2)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 4-(2-methyl-1,3-dioxolan-2-yl)-2-nitrophenol D129 (2.40 g, 10.66 mmol), cyclohexene (4.38 g, 53.3 mmol) and 10% palladium on carbon (0.227 g, 0.213 mmol) in ethanol (75 mL) was heated to reflux for 6 hr under argon. The mixture was cooled to rt and the catalyst was removed by filtration through celite. The filtrate was concentrated to dryness in vacuo and the reside dissolved in 10% MeOH in DCM (20 mL) and passed through a SCX-2 cartridge (25 g) which was then eluted with further 10% MeOH in DCM to wash through any unreacted starting material and then with 2M ammonia in MeOH. The basic eluate was concentrated under vacuum to give the title compound as a yellow-brown solid (1.58 g, 76%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.38 g
Type
reactant
Reaction Step One
Quantity
0.227 g
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
76%

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